N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Lipophilicity ADME Drug Design

N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic small molecule (C17H22N2O4S, MW 350.4) belonging to the saccharin-derived acetamide class, characterized by a 1,1,3-trioxo-1,2-benzothiazole core linked to an N-cyclohexyl-N-ethyl acetamide moiety. It is primarily referenced in patent literature as a member of the N-cyclohexyl benzamide compound series, with indications towards enzyme inhibition targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein kinase B (PKB).

Molecular Formula C17H22N2O4S
Molecular Weight 350.43
CAS No. 453514-97-1
Cat. No. B2403945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
CAS453514-97-1
Molecular FormulaC17H22N2O4S
Molecular Weight350.43
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3
InChIKeyHYYPSAJXIATNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 453514-97-1): Technical Baseline for Procurement Specifications


N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic small molecule (C17H22N2O4S, MW 350.4) belonging to the saccharin-derived acetamide class, characterized by a 1,1,3-trioxo-1,2-benzothiazole core linked to an N-cyclohexyl-N-ethyl acetamide moiety [1]. It is primarily referenced in patent literature as a member of the N-cyclohexyl benzamide compound series, with indications towards enzyme inhibition targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein kinase B (PKB) [2]. Its computed XLogP3-AA value of 2.3 indicates moderate lipophilicity, a key parameter for its solubility and permeability profile [1].

Why N-Cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Cannot Be Replaced by Simpler Saccharin-Derived Analogs


Generic substitution within the saccharin-derived acetamide class is not feasible due to the profound impact of the N-cyclohexyl-N-ethyl substituent on the molecule's physicochemical and steric properties. While unsubstituted or N-phenyl analogs serve as fundamental building blocks, they lack the specific steric bulk and lipophilic character imparted by the cyclohexyl-ethyl group [1]. This unique substitution pattern directly alters the computed XLogP3-AA from a predicted lower value for simpler analogs to 2.3 for the target compound, alongside a hydrogen bond donor count of 0, which influences membrane permeability and target binding kinetics in ways that simpler analogs cannot replicate [1]. For applications in medicinal chemistry and chemical biology, where specific enzyme inhibition profiles are paramount, these physicochemical differences translate into non-interchangeable biological activity, making the exact compound a critical requirement for reproducible research [2].

Quantitative Evidence Guide for N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Differentiation


Lipophilicity Modulation: XLogP3 Comparison Against N-Phenyl Analog

The target compound's N-cyclohexyl-N-ethyl substitution confers significantly higher lipophilicity compared to the unsubstituted N-phenyl analog, N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. This is a critical differentiator for membrane permeability and target engagement in cellular assays. [1]

Lipophilicity ADME Drug Design

Hydrogen Bond Donor Count: A Key Selectivity Filter vs. Amino-Substituted Analogs

The target compound possesses a hydrogen bond donor (HBD) count of 0, in stark contrast to analogs containing amino or hydroxyl groups on the substituent, such as N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, which contains a benzothiazole NH donor. This property is a known determinant in reducing off-target binding and improving kinase inhibitor selectivity profiles. [1]

Hydrogen Bonding Off-Target Selectivity Kinase Inhibitor Design

Topological Polar Surface Area (TPSA) for CNS Drug-Likeness Assessment

With a computed TPSA of 74.9 Ų, the compound falls within the optimal range (<90 Ų) for central nervous system (CNS) drug-likeness, a property not guaranteed for all saccharin-derived building blocks. The specific combination of the sulfonamide core and the cyclohexyl-ethyl amide tail achieves this favorable balance between polarity and lipophilicity. This differentiates it from more polar or charged analogs that may exhibit limited brain penetration. [1]

CNS Drug Design Blood-Brain Barrier Penetration Medicinal Chemistry

Application Scenarios for N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Based on Differentiated Evidence


Advanced Intermediate for 11β-HSD1 and PKB Inhibitor Lead Optimization

For teams optimizing hits against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or protein kinase B (PKB), this compound serves as a critical, non-interchangeable intermediate. Its specific N-cyclohexyl-N-ethyl amide group, resulting in an XLogP3 of 2.3 and an HBD count of 0, directly aligns with the substitution patterns claimed in key patent families for these targets [1]. Replacing it with a generic N-phenyl analog would fundamentally alter the lipophilicity-driven binding kinetics and selectivity profile, jeopardizing the validity of structure-activity relationship (SAR) studies and patent infringement avoidance [2].

Chemical Probe for Intracellular Hydrophobic Binding Pockets

The compound's zero hydrogen bond donor count and elevated lipophilicity make it an ideal candidate for probing intracellular hydrophobic protein pockets. In a cellular thermal shift assay (CETSA) or similar target engagement study, researchers can use this compound to assess binding to targets like PKB where specific lipophilic tails are required for activity, directly comparing its efficacy against analogs with hydrogen bond donors to quantify the impact of HBD count on intracellular target engagement [1].

CNS Drug Development Starting Point with Predicted Blood-Brain Barrier Permeability

Given its computed TPSA of 74.9 Ų, which falls below the 90 Ų threshold for CNS drug-likeness, this compound is a suitable starting point for neuroscience-focused programs [1]. Teams can use it as a parent scaffold to synthesize and evaluate a series of CNS-penetrant candidates targeting enzymes like 11β-HSD1, which is implicated in age-related cognitive decline, where CNS exposure is a prerequisite for therapeutic efficacy. This provides a clear advantage over more polar saccharin analogs that would be excluded from the CNS.

Validation of Computed ADME Models with Experimental Data Generation

The significant gap between computed property predictions (e.g., XLogP3 of 2.3) and the lack of publicly available experimental data for this compound presents a unique opportunity for CROs and academic labs. Procurement of this compound enables a valuable 'model compound' study to experimentally determine logP, solubility, and Caco-2 permeability, thereby validating in silico ADME prediction workflows and generating high-value reference data for the entire N-cyclohexyl benzamide chemical series [1].

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.